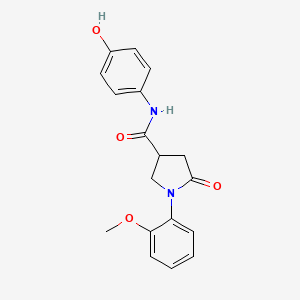

N-(4-hydroxyphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Description

N-(4-Hydroxyphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic pyrrolidinone derivative characterized by a 5-oxopyrrolidine core substituted with a 2-methoxyphenyl group at the 1-position and a 4-hydroxyphenyl carboxamide moiety at the 3-position. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity (via the hydroxyl and carbonyl groups) and lipophilicity (due to the methoxy group).

Properties

Molecular Formula |

C18H18N2O4 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

N-(4-hydroxyphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C18H18N2O4/c1-24-16-5-3-2-4-15(16)20-11-12(10-17(20)22)18(23)19-13-6-8-14(21)9-7-13/h2-9,12,21H,10-11H2,1H3,(H,19,23) |

InChI Key |

KDSXBTARGCBCQG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Lactam Cyclization from γ-Amino Acids

A common approach involves γ-lactam formation via intramolecular cyclization of γ-amino acid precursors. For example:

Dieckmann Condensation

Dieckmann condensation of diethyl 3-(2-methoxyphenyl)glutamate under basic conditions produces the pyrrolidine-5-one intermediate:

- Base : Sodium ethoxide (EtONa) in ethanol.

- Temperature : 80–90°C for 4 hours.

- Key Advantage : High regioselectivity for the 5-oxo configuration.

Carboxamide Formation

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid intermediate with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation:

Schotten-Baumann Reaction

Aqueous-phase reaction for scalable synthesis:

- Acyl Chloride Precursor : 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride.

- Base : 10% NaOH solution.

- Reaction Time : 30 minutes at 0–5°C.

- Purity : >95% by HPLC.

Optimization and Comparative Analysis

Table 1. Comparison of Key Synthetic Routes

Challenges and Mitigation Strategies

- Oxidative Degradation : The 4-hydroxyphenyl group is prone to oxidation. Use of antioxidants like BHT (butylated hydroxytoluene) during synthesis improves stability.

- Racemization : Chiral centers in the pyrrolidine ring may racemize under acidic/basic conditions. Low-temperature reactions (<10°C) mitigate this issue.

- By-Product Formation : Over-alkylation during Ullmann coupling is addressed by slow addition of aryl halides.

Industrial-Scale Production Considerations

- Catalyst Recycling : Palladium recovery systems (e.g., resin-immobilized Pd) reduce costs in Suzuki couplings.

- Continuous Flow Synthesis : Microreactor systems enhance heat transfer and reaction control for lactam cyclization.

- Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) as a safer solvent.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

Substitution: Both the hydroxyphenyl and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

N-(4-hydroxyphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl and methoxyphenyl groups can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

*Estimated based on structural formula.

Key Observations:

- Substituent Effects on Polarity: The target compound’s 4-hydroxyphenyl group enhances polarity compared to analogs with non-polar substituents (e.g., 4-methylpyridine in or cyclohexyl in ). This may improve aqueous solubility but reduce membrane permeability.

- The target’s hydroxyl group may similarly facilitate binding to biological targets.

- Thermal Stability: Melting points for 5f–5i (156–174°C) suggest moderate stability, likely influenced by crystal packing and intermolecular hydrogen bonds.

Biological Activity

N-(4-hydroxyphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article presents a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a unique structure that combines a pyrrolidine ring with hydroxy and methoxy phenyl groups. Its molecular formula is with a molecular weight of 326.3 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O4 |

| Molecular Weight | 326.3 g/mol |

| IUPAC Name | This compound |

| InChI Key | KDSXBTARGCBCQG-UHFFFAOYSA-N |

Antimicrobial Activity

Research indicates that derivatives of 5-oxopyrrolidine-3-carboxylic acid, including this compound, exhibit significant antimicrobial properties against various Gram-positive and Gram-negative pathogens. A study demonstrated the compounds' effectiveness against multidrug-resistant strains, including Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-hydroxyphenyl)-1-(2-methoxyphenyl)... | Staphylococcus aureus | 16 μM |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine... | Klebsiella pneumoniae | 32 μM |

| 3,5-dichloro-2-hydroxyphenyl derivative | Acinetobacter baumannii | 8 μM |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that certain derivatives exhibited antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The most potent derivatives demonstrated IC50 values in the low micromolar range .

Table 2: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-hydroxyphenyl)-1-(2-methoxyphenyl)... | A549 (lung cancer) | 2.2 |

| Hydroxy-substituted derivative | MCF-7 (breast cancer) | 3.7 |

| Benzimidazole derivative | HCT 116 (colorectal cancer) | 5.0 |

The biological activity of this compound is thought to involve interactions with specific molecular targets. The hydroxy and methoxy groups may modulate enzyme activity, while the pyrrolidine ring contributes to the stability of these interactions .

Case Studies

- Antimicrobial Resistance : A study focused on the increasing resistance among Gram-positive pathogens highlighted the potential of this compound as a novel antimicrobial agent. The findings suggested that its derivatives could be developed into effective treatments against resistant strains .

- Cancer Cell Proliferation : In a comparative study of various antiproliferative agents, the compound showed promising results against multiple cancer cell lines, indicating its potential as a lead compound in anticancer drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-hydroxyphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via carboxamide coupling using activating agents like NMI-MsCl (N-methylimidazole-methanesulfonyl chloride). For example, analogous pyrrolidinone derivatives are prepared by reacting carboxylic acid intermediates with amines under reflux in polar aprotic solvents (e.g., DMF or THF) . Key intermediates are characterized via ¹H/¹³C NMR to confirm regioselectivity and purity. For instance, in related syntheses, methyl groups at 3.21–3.25 ppm (¹H NMR) and carbonyl carbons at 165–170 ppm (¹³C NMR) are diagnostic . Melting points (e.g., 160–164°C for similar compounds) and HRMS data further validate structural integrity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : ¹H/¹³C NMR and FT-IR are essential. For example, the 5-oxopyrrolidine moiety shows characteristic carbonyl stretching at 1680–1720 cm⁻¹ (FT-IR). NMR signals for the methoxyphenyl group (e.g., aromatic protons at 6.8–7.4 ppm and methoxy at ~3.8 ppm) and hydroxyphenyl group (broad OH signal at ~9–10 ppm) are critical . X-ray crystallography (using SHELX software ) resolves stereochemical ambiguities, as seen in related carboxamide structures with bond angles of 109–114° for pyrrolidine rings .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer : Initial screening should include enzyme inhibition assays (e.g., human neutrophil elastase or viral proteases) at 10–100 µM concentrations, with IC₅₀ calculations . For antibacterial activity, use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing to controls like ciprofloxacin . Cytotoxicity can be assessed via MTT assays on HEK-293 or Vero cells to establish selectivity indices .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts in carboxamide coupling?

- Methodological Answer : Optimize reaction stoichiometry (1:1.2 molar ratio of acid to amine) and use coupling agents like HATU or EDCI with DMAP catalysis to enhance efficiency . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purification by flash chromatography (gradient elution) or recrystallization (ethanol/water) improves yields to >75% . For scale-up, switch to microwave-assisted synthesis (80°C, 30 min) to reduce side reactions .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

- Methodological Answer : Replace the 4-hydroxyphenyl group with halogenated or alkylated analogs (e.g., 4-fluorophenyl) to study SAR. For example, fluorinated analogs show enhanced metabolic stability in pharmacokinetic studies (t₁/₂ > 4 hrs vs. 1.5 hrs for parent compound) . Computational docking (AutoDock Vina) into target enzymes (e.g., MERS-CoV 3CLpro) identifies critical hydrogen bonds between the hydroxyphenyl group and catalytic residues (e.g., His41), guiding rational design .

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms?

- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, 296 K) resolves tautomerism. For instance, bond lengths (C=O at 1.22 Å vs. C–O at 1.36 Å) and torsion angles (e.g., 5-oxopyrrolidine ring puckering) distinguish keto-enol forms . Refinement via SHELXL with R-factor < 0.05 ensures accuracy. Compare with DFT-optimized structures (B3LYP/6-31G*) to validate experimental data .

Q. What strategies mitigate cytotoxicity while retaining target enzyme inhibition?

- Methodological Answer : Introduce hydrophilic groups (e.g., sulfonyl or hydroxyl) to reduce logP values (<3.5) and improve solubility. For example, adding a sulfonamide group at the pyrrolidine nitrogen decreases cytotoxicity (CC₅₀ > 100 µM vs. 25 µM for parent compound) while maintaining IC₅₀ < 1 µM against MERS-CoV . Co-crystallization studies with serum albumin (e.g., HSA) guide modifications to reduce plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.